7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the methoxy group: This can be done via methylation using methyl iodide and a base like potassium carbonate.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Addition of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or through the use of a trifluoromethylating agent like Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the quinoline ring or the trifluoromethyl group, potentially leading to dehalogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The presence of the trifluoromethyl group might enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the combination of the methoxy, pyrrolidine, and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-methoxy-2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c1-27-17-8-7-15-12-18(14-5-4-6-16(11-14)21(22,23)24)20(25-19(15)13-17)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZXYMDUAIJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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